2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine
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Overview
Description
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a pyrrolidine ring.
Preparation Methods
The synthesis of 2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 2-methyl-3,5-diphenylpyrrole under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine can be compared with other similar compounds, such as:
4-(Hydroxymethyl)-3,3-diphenyl-1-(1-phenylethyl)-2-pyrrolidinone: This compound has a similar pyrrolidine ring structure but differs in the presence of a hydroxymethyl group.
1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone: Another related compound with a pyrrolidinone ring and different substituents.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and the presence of a 2-phenylethyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66341-46-6 |
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Molecular Formula |
C25H27N |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine |
InChI |
InChI=1S/C25H27N/c1-20-24(22-13-7-3-8-14-22)19-25(23-15-9-4-10-16-23)26(20)18-17-21-11-5-2-6-12-21/h2-16,20,24-25H,17-19H2,1H3 |
InChI Key |
RKAUDNPQJCCTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(N1CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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